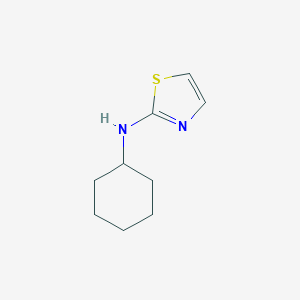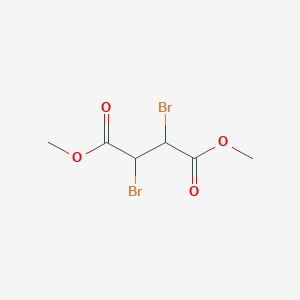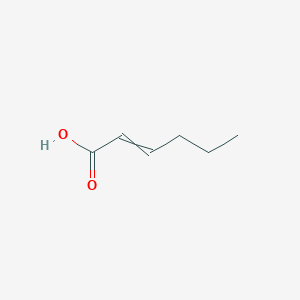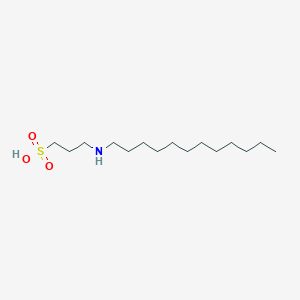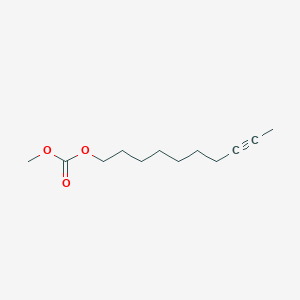
1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)-, commonly known as BAMM, is a chemical compound that has recently gained significant attention in the scientific community. BAMM is a chiral molecule with two enantiomers, (E)-BAMM and (Z)-BAMM. (E)-BAMM is the more potent enantiomer and is the focus of BAMM is widely used in scientific research due to its unique properties, including its ability to act as a chiral auxiliary and a ligand for various metal catalysts.
Wirkmechanismus
The mechanism of action of (E)-BAMM is not fully understood, but it is believed to interact with biological targets through hydrogen bonding and electrostatic interactions. In particular, (E)-BAMM has been shown to bind to proteins and enzymes, including cholinesterase and acetylcholinesterase.
Biochemische Und Physiologische Effekte
BAMM has been shown to exhibit a range of biochemical and physiological effects, including anticholinesterase activity, analgesic effects, and antitumor activity. In particular, (E)-BAMM has been shown to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can result in improved cognitive function. Additionally, (E)-BAMM has been shown to exhibit analgesic effects in animal models, possibly through its interaction with opioid receptors. Finally, (E)-BAMM has been investigated for its potential antitumor activity, with promising results in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-BAMM is its ability to act as a chiral auxiliary and ligand for various metal catalysts. This makes it a valuable tool in organic synthesis and asymmetric catalysis. Additionally, (E)-BAMM has been shown to exhibit a range of biological activities, making it a potential drug candidate. However, there are also limitations to using (E)-BAMM in lab experiments. For example, it is a relatively complex molecule to synthesize, which can limit its availability and increase the cost of experiments. Additionally, the mechanism of action of (E)-BAMM is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are numerous future directions for research involving (E)-BAMM. One potential area of focus is the development of new synthetic methods for (E)-BAMM and its derivatives. Additionally, further investigation into the mechanism of action of (E)-BAMM and its biological targets could lead to the development of new drugs for a range of conditions. Finally, (E)-BAMM could be further explored as a potential ligand for metal catalysts, with the goal of developing new, highly enantioselective catalysts.
Synthesemethoden
The synthesis of (E)-BAMM involves the reaction of cyclohexanone with methylamine and 1-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield (E)-BAMM.
Wissenschaftliche Forschungsanwendungen
BAMM has found numerous applications in scientific research, including organic synthesis, asymmetric catalysis, and medicinal chemistry. In organic synthesis, BAMM is used as a chiral auxiliary to control the stereochemistry of reactions. Asymmetric catalysis involves the use of chiral ligands such as BAMM to catalyze reactions with high enantioselectivity. In medicinal chemistry, BAMM has been investigated as a potential drug candidate due to its ability to interact with biological targets.
Eigenschaften
CAS-Nummer |
1166-64-9 |
|---|---|
Produktname |
1,4-Cyclohexanebis(methylamine), N,N'-bis(1-methylpiperid-4-yl)-, (E)- |
Molekularformel |
C20H40N4 |
Molekulargewicht |
336.6 g/mol |
IUPAC-Name |
1-methyl-N-[[4-[[(1-methylpiperidin-4-yl)amino]methyl]cyclohexyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C20H40N4/c1-23-11-7-19(8-12-23)21-15-17-3-5-18(6-4-17)16-22-20-9-13-24(2)14-10-20/h17-22H,3-16H2,1-2H3 |
InChI-Schlüssel |
STMCRUBVLOKMKB-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
Kanonische SMILES |
CN1CCC(CC1)NCC2CCC(CC2)CNC3CCN(CC3)C |
Andere CAS-Nummern |
1166-64-9 |
Synonyme |
N,N'-Bis(1-methyl-4-piperidyl)-1α,4β-cyclohexanebis(methanamine) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




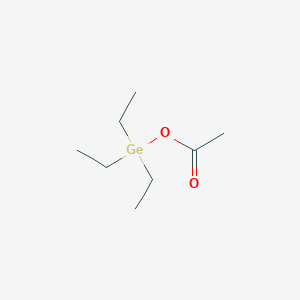



![2-[(4-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B72105.png)
